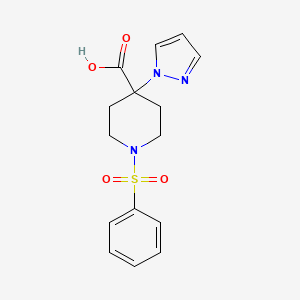
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSPC is a piperidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for various scientific research applications. For instance, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-inflammatory drugs.
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-cancer drugs.
In addition, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit anti-microbial activity against a range of microorganisms, including bacteria and fungi. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-microbial agents.
Mechanism of Action
The exact mechanism of action of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit a range of biochemical and physiological effects. For instance, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to reduce the production of ROS, which are involved in the pathogenesis of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its ability to exhibit a range of biological activities, which makes it a promising candidate for various scientific research applications. Another advantage of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which allows for the production of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in high purity and yield.
One of the limitations of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its potential toxicity, which may limit its use in certain scientific research applications. Another limitation of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in order to better understand its potential clinical applications. Another direction is to investigate the potential synergistic effects of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with other compounds, such as chemotherapeutic agents, in order to enhance its anti-cancer activity. Additionally, further research is needed to investigate the potential applications of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in other fields, such as agriculture and food preservation.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(phenylsulfonyl)-4-piperidone with hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with 1,3-dichloro-2-propanol in the presence of potassium carbonate to yield 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This method has been reported to yield 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in high purity and yield.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(18-10-4-9-16-18)7-11-17(12-8-15)23(21,22)13-5-2-1-3-6-13/h1-6,9-10H,7-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSRVFQPVUMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)
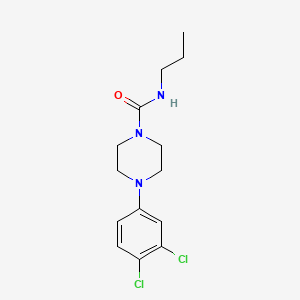
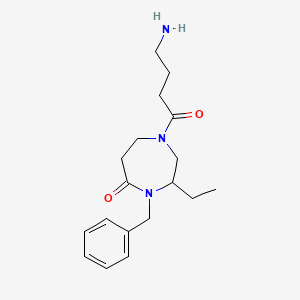
![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
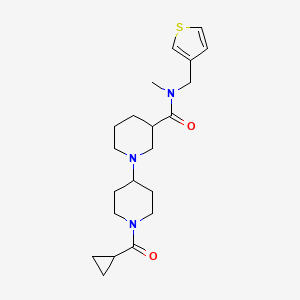
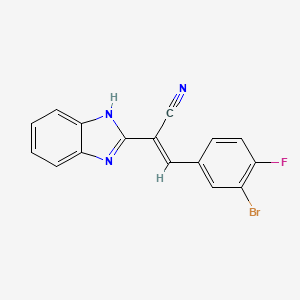
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)